N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-2,6-dimethoxybenzamide
CAS No.: 1235251-24-7
Cat. No.: VC4634763
Molecular Formula: C21H26N2O5
Molecular Weight: 386.448
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235251-24-7 |
|---|---|
| Molecular Formula | C21H26N2O5 |
| Molecular Weight | 386.448 |
| IUPAC Name | N-[4-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-oxoethyl]phenyl]-2,6-dimethoxybenzamide |
| Standard InChI | InChI=1S/C21H26N2O5/c1-21(2,13-24)23-18(25)12-14-8-10-15(11-9-14)22-20(26)19-16(27-3)6-5-7-17(19)28-4/h5-11,24H,12-13H2,1-4H3,(H,22,26)(H,23,25) |
| Standard InChI Key | KOMQAOUWZZBLAD-UHFFFAOYSA-N |
| SMILES | CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Introduction
N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-2,6-dimethoxybenzamide is a complex organic compound with a unique combination of functional groups. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions, including the formation of amide bonds and the introduction of specific functional groups. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are used to characterize and purify the compound.
Synthesis Steps:
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Formation of the Benzamide Core: This involves reacting a benzoyl chloride derivative with an appropriate amine.
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Introduction of the 2,6-Dimethoxy Substitution: This could involve the use of a pre-substituted benzoyl chloride or post-synthetic modification.
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Attachment of the Oxoethyl Chain: This might involve a condensation reaction between the benzamide core and an appropriate oxoethyl derivative.
Potential Biological Activity
Compounds with similar structures have shown potential in medicinal chemistry, particularly in antioxidant and enzyme inhibition activities. The presence of hydroxyl and amino groups could contribute to antioxidant properties, while the carbonyl and methoxy groups might influence interactions with biological targets.
Potential Applications:
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Antioxidant Activity: Compounds with hydroxyl and amino groups can scavenge free radicals, potentially protecting against oxidative stress.
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Enzyme Inhibition: The benzamide core and its substitutions might interact with enzymes, modulating their activity.
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